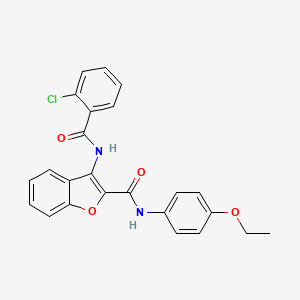

3-(2-chlorobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

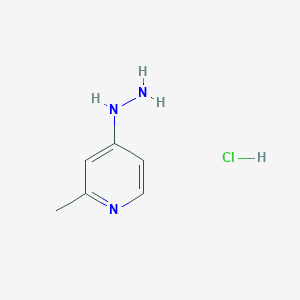

Synthesis Analysis

The synthesis of benzofuran derivatives, including compounds similar to 3-(2-chlorobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide, involves multi-step chemical processes. A typical synthesis route might involve the condensation of salicylaldehyde derivatives with ethyl chloroacetate in the presence of sodium hydride, leading to the formation of benzofuran scaffolds. Subsequent functionalization steps, such as N-alkylation and amide formation, are employed to introduce various substituents, as seen in the synthesis of related benzofuran carboxamide derivatives (Thorat et al., 2016).

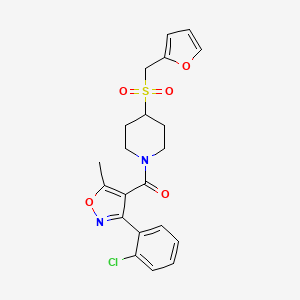

Molecular Structure Analysis

The molecular structure of benzofuran derivatives, including 3-(2-chlorobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide, is characterized by X-ray diffraction and computational methods like DFT calculations. These analyses provide insights into the compound's conformation, bond lengths, angles, and overall geometry, contributing to a better understanding of its chemical behavior and reactivity (Demir et al., 2015).

Chemical Reactions and Properties

Benzofuran derivatives undergo various chemical reactions, including cyclocondensation, acylation, and substitution reactions, which are essential for the synthesis of targeted compounds with specific biological activities. The reactivity of the benzofuran nucleus and the amide functionality allows for the introduction of diverse substituents, leading to compounds with varied chemical properties and potential biological activities (Idrees et al., 2019).

Physical Properties Analysis

The physical properties of 3-(2-chlorobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide, such as solubility, melting point, and crystallinity, can be inferred from similar compounds within the benzofuran class. These properties are crucial for determining the compound's suitability for various applications, including its potential use in pharmaceutical formulations (Lavanya et al., 2017).

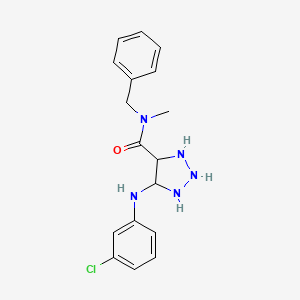

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards different reagents, are defined by the functional groups present in the compound. For instance, the amide and ether functionalities in 3-(2-chlorobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide contribute to its chemical behavior, including its potential biological activity and interaction with biological targets (Rangaswamy et al., 2017).

Aplicaciones Científicas De Investigación

Synthetic Approaches and Biological Activities : Research has explored the synthesis of novel benzofuran derivatives, highlighting their potential as anti-inflammatory and analgesic agents. These compounds have been studied for their COX-1/COX-2 inhibition capabilities, showing significant analgesic and anti-inflammatory activities, which point towards their potential application in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Antimicrobial and Anti-inflammatory Properties : Another study focused on the synthesis and biological evaluation of new 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives. These compounds were characterized and evaluated for their antimicrobial, anti-inflammatory, and DPPH radical scavenging activities, underscoring the versatility of benzofuran derivatives in developing bioactive chemical entities (Lavanya et al., 2017).

Antibacterial Activity and Chemical Synthesis : Further research into the synthesis and characterization of benzofuran derivatives, including the evaluation of their in vitro antibacterial activity against various pathogenic bacteria, highlights the potential of these compounds in addressing microbial resistance. The detailed synthesis processes and structural elucidation of these compounds provide valuable insights into the chemical diversity and biological relevance of benzofuran derivatives (Idrees et al., 2020).

Neuroprotective and Antioxidant Effects : A study on novel benzofuran-2-carboxamide derivatives revealed their neuroprotective and antioxidant activities, offering a promising avenue for the development of therapeutic agents against neurodegenerative diseases. The compounds exhibited considerable protection against excitotoxic neuronal cell damage and showcased antioxidant properties, suggesting their utility in mitigating oxidative stress-related neuronal damage (Cho et al., 2015).

Safety And Hazards

This would involve a discussion of any known safety hazards associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.

Direcciones Futuras

This would involve a discussion of potential future research directions involving the compound, such as new synthetic methods, potential applications, or areas of its chemistry that are not well understood.

Propiedades

IUPAC Name |

3-[(2-chlorobenzoyl)amino]-N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClN2O4/c1-2-30-16-13-11-15(12-14-16)26-24(29)22-21(18-8-4-6-10-20(18)31-22)27-23(28)17-7-3-5-9-19(17)25/h3-14H,2H2,1H3,(H,26,29)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYCILWNLZRCMGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-chlorobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,7,7-trimethyl-4-(2-thienyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2495205.png)

![9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B2495210.png)

![(Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2495214.png)

![2-{[1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2495217.png)

![N-[(1-Phenylpyrrolidin-2-yl)methyl]prop-2-enamide](/img/structure/B2495220.png)

![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2495221.png)

![3-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid](/img/structure/B2495223.png)

![1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2495224.png)